molecular formula C23H23N5O4 B11041658 N-{(E)-(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]methylidene}benzamide

N-{(E)-(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]methylidene}benzamide

Cat. No.: B11041658
M. Wt: 433.5 g/mol
InChI Key: JYPUXEFQENODGF-UHFFFAOYSA-N
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Description

N-{(E)-(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]methylidene}benzamide is a complex organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]methylidene}benzamide involves multiple steps. One common method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-ylamine with 6-oxo-4-propyl-1,6-dihydropyrimidin-2-ylamine under specific conditions to form the desired product. The reaction typically requires a solvent such as acetic acid and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{(E)-(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]methylidene}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{(E)-(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]methylidene}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{(E)-(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]methylidene}benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(E)-(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)amino]methylidene}benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with enzymes and other biomolecules makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H23N5O4

Molecular Weight

433.5 g/mol

IUPAC Name

N-[(Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(6-oxo-4-propyl-1H-pyrimidin-2-yl)carbamimidoyl]benzamide

InChI

InChI=1S/C23H23N5O4/c1-2-6-16-14-20(29)26-22(24-16)28-23(27-21(30)15-7-4-3-5-8-15)25-17-9-10-18-19(13-17)32-12-11-31-18/h3-5,7-10,13-14H,2,6,11-12H2,1H3,(H3,24,25,26,27,28,29,30)

InChI Key

JYPUXEFQENODGF-UHFFFAOYSA-N

Isomeric SMILES

CCCC1=CC(=O)NC(=N1)/N=C(/NC2=CC3=C(C=C2)OCCO3)\NC(=O)C4=CC=CC=C4

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N=C(NC2=CC3=C(C=C2)OCCO3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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